4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)piperidine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Condensation: It can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted thiophene derivatives.
Scientific Research Applications
4,6-Dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the nitrothiophene moiety but shares the pyridine core structure.
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but differs in the position of the nitro group.
Uniqueness
The presence of the nitrothiophene moiety in 4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific biological and material science applications.
Properties
Molecular Formula |
C13H10N4O3S |
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Molecular Weight |
302.31 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N4O3S/c1-8-5-9(2)16(13(18)11(8)6-14)15-7-10-3-4-12(21-10)17(19)20/h3-5,7H,1-2H3/b15-7+ |
InChI Key |
XZDFMZCSEWFXSF-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(S2)[N+](=O)[O-])C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(S2)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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